molecular formula C7H12O2 B1680072 N-Propyl methacrylate CAS No. 2210-28-8

N-Propyl methacrylate

Cat. No. B1680072
CAS RN: 2210-28-8
M. Wt: 128.17 g/mol
InChI Key: NHARPDSAXCBDDR-UHFFFAOYSA-N
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Description

N-Propyl methacrylate is a compound with the empirical formula C7H12O2 and a molecular weight of 128.17 . It is used as a laboratory reagent and in the manufacture of substances . It is also used as a plasticizer .


Molecular Structure Analysis

The molecular structure of N-Propyl methacrylate is represented by the SMILES string CCCOC(=O)C(C)=C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .


Physical And Chemical Properties Analysis

N-Propyl methacrylate has a density of 0.9±0.1 g/cm3, a boiling point of 141.0±0.0 °C at 760 mmHg, and a vapor pressure of 6.0±0.2 mmHg at 25°C . It has a molar refractivity of 35.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 142.5±3.0 cm3 .

Scientific Research Applications

Polymerization and Nanocomposites

N-Propyl methacrylate can be used in the polymerization process to create poly(methyl methacrylate)−graphene oxide nanocomposites . These nanocomposites have demonstrated a wide range of outstanding mechanical, electrical, and physical characteristics . The concentration and dispersity of graphene oxide used in the polymerization play critical roles to ensure the functionality and performance of the nanocomposites .

Surface Modification of Nanoparticles

Surface modifications of nanoparticles onto the polymer can be achieved using N-Propyl methacrylate . This process enhances numerous properties, including increased polymer elastic performance, excellent thermal stability, enhanced wettability, exceptional photo-stability, and electrical conductivity .

Crosslinking and Reinforcing Agent for 3D Printable Inks

N-Propyl methacrylate can be used as a crosslinking and reinforcing agent for 3D printable UV-curable inks . The surface methacrylic groups copolymerize with acrylic acid forming crosslinked ion gel . This process increases the quality of 3D printed filaments due to reduced cellulose nanofiber agglomeration .

Enhancement of Material Strength and Elongation

The use of N-Propyl methacrylate in the preparation of materials can significantly enhance the strength and the ultimate elongation of the material . For example, the strength and the ultimate elongation of the material prepared with unmodified cellulose nanofibers were significantly lower than those of the material prepared with N-Propyl methacrylate .

Safety and Hazards

N-Propyl methacrylate is considered very toxic and may be readily absorbed through the skin . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes .

Future Directions

The global N-Propyl methacrylate market is projected to grow steadily due to the increasing use of acrylic resins in various industries such as construction, automotive, and packaging . The trend towards eco-friendly and sustainable materials could potentially impact the market negatively, but the development of bio-based N-Propyl methacrylate could offset these effects .

properties

IUPAC Name

propyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H12O2/c1-4-5-9-7(8)6(2)3/h2,4-5H2,1,3H3
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InChI Key

NHARPDSAXCBDDR-UHFFFAOYSA-N
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Canonical SMILES

CCCOC(=O)C(=C)C
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Molecular Formula

C7H12O2
Record name N-PROPYL METHACRYLATE
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Related CAS

25609-74-9
Record name Propyl methacrylate homopolymer
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DSSTOX Substance ID

DTXSID2025973
Record name Propyl methacrylate
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Molecular Weight

128.17 g/mol
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Physical Description

N-propyl methacrylate is a clear pale orange liquid. (NTP, 1992), Clear pale orange liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Boiling Point

286 °F at 760 mmHg (NTP, 1992), 141 °C
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Flash Point

86 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Miscible with ethyl alcohol, ethyl ether, Insoluble in water
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Density

0.9022 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C
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Vapor Pressure

6.38 [mmHg], 6.38 mm Hg at 25 °C
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Product Name

N-Propyl methacrylate

Color/Form

Clear, pale orange liquid

CAS RN

2210-28-8
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Synthesis routes and methods

Procedure details

100 g of Ludox TMA® [available from Helm AG; 34% nanosilica dispersion in water] is mixed with 100 ml of ethanol. To this mixture is added 11.7 g (25.6 mmol) of a photoinitiator [see reaction scheme] and 12.7 g (51 mmol) of 3-(trimethoxysilyl)propyl methacrylate at room temperature. The mixture is stirred at 50° C. for 20 hours. The amount of solvent is halved by evaporation in the rotary evaporator. By adding 150 ml of cyclohexane the product precipitates and is separated by centrifugation. After re-dispersing the product in butylacetate (BuOAc) a dispersion with 18.6 wt. % solid content is obtained. The ratio of photoinitiator to methacrylic groups is calculated based on analytical data to be 1 to 1.54. Thermographimetric analysis (TGA; heating rate: 10° C./min from 25° C. to 600° C.): Weight loss: 28.6%, corresponding to the organic material. Elemental analysis: found: C, 18.68%, H, 2.64%, O, 9.52%, S, 1.72: corresponding to an organic content of 32.6%. DLS: Average diameter d=54 nm.
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of N-Propyl methacrylate?

A1: The molecular formula of N-Propyl methacrylate is C7H12O2, and its molecular weight is 128.17 g/mol.

Q2: Does the glass transition temperature (Tg) of N-Propyl methacrylate change when blended with other polymers?

A2: Yes, the Tg of N-Propyl methacrylate can be influenced by blending with other polymers. For instance, in blends with poly(styrene-co-acrylonitrile) (SAN), the miscibility window, and hence the Tg, is affected by the acrylonitrile content of the SAN copolymer. []

Q3: What is the impact of humidity on Langmuir films of N-Propyl methacrylate?

A3: Although N-Propyl methacrylate's bulk Tg remains unaffected by humidity, its Langmuir films display significantly reduced surface pressures under high humidity. This phenomenon is attributed to the suppression of water evaporation at high humidity, leading to increased temperature at the film surface and subsequent softening. []

Q4: How does the presence of double bonds in N-Propyl methacrylate affect its atmospheric plasma polymerization compared to other precursors?

A4: The presence of the carbon-carbon double bond in N-Propyl methacrylate significantly influences both the deposition rate and the concentration of ester groups on the surface of the resulting plasma polymer compared to precursors with fewer unsaturations. []

Q5: Does the end group of N-Propyl methacrylate impact its water swelling properties?

A5: Yes, even at relatively high molecular weights, the end group resulting from RAFT polymerization significantly impacts the temperature-dependent swelling behavior of N-Propyl methacrylate films. []

Q6: Can N-Propyl methacrylate be used to create microphase-separated structures?

A6: Yes, N-Propyl methacrylate, when incorporated into block copolymers like polystyrene-block-poly(N-propyl methacrylate), can undergo microphase separation upon heating. This property is valuable for creating structured materials with applications in sensors and other technologies. [, ]

Q7: How does the alkyl chain length in poly(alkyl methacrylate)s affect their miscibility with poly(p-methylstyrene-co-methacrylonitrile)?

A7: Increasing the size of the pendant ester group in poly(alkyl methacrylate)s generally decreases their miscibility window with poly(p-methylstyrene-co-methacrylonitrile). []

Q8: How does N-Propyl methacrylate contribute to the morphology of giant vesicles formed by amphiphilic diblock copolymers?

A8: N-Propyl methacrylate, when incorporated into the hydrophobic block of amphiphilic diblock copolymers, can influence the morphology of the resulting giant vesicles. The specific morphology depends on the ratio of N-Propyl methacrylate to other monomers in the hydrophobic block, the overall block lengths, and the self-assembly conditions. [, ]

Q9: What analytical techniques are used to study N-Propyl methacrylate and its copolymers?

A9: A variety of techniques are employed to study N-Propyl methacrylate-containing systems, including:

  • Differential Scanning Calorimetry (DSC): Used to examine phase behavior, miscibility, and glass transition temperatures of N-Propyl methacrylate blends and copolymers. [, , , , ]
  • Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): Provides information on the surface and depth profile composition of N-Propyl methacrylate-containing block copolymer films, aiding in understanding microphase separation and morphology. [, , ]
  • Inverse Gas Chromatography (IGC): Used to characterize surface and interfacial properties, as well as transition phenomena like glass transitions in N-Propyl methacrylate and related polymers. []
  • Langmuir Film Studies: Used to investigate the behavior of N-Propyl methacrylate at the air-water interface, providing insights into its surface pressure and response to humidity. []

Q10: How is N-Propyl methacrylate quantified in complex mixtures?

A10: Gas chromatography, particularly when coupled with flame ionization detection (GC-FID), is a common technique for quantifying N-Propyl methacrylate in mixtures, such as workplace air samples. []

Q11: Can computational methods be used to study N-Propyl methacrylate systems?

A11: Yes, computational chemistry techniques are valuable for understanding the properties and behavior of N-Propyl methacrylate and its derivatives. Molecular dynamics simulations can provide insights into molecular interactions, phase behavior, and dynamics of these systems. []

Q12: Are there any concerns about the long-term stability of N-Propyl methacrylate-based coatings?

A12: Research on the aging of varnish samples containing poly-N-propyl methacrylate, exposed to sunlight over extended periods, revealed a steady decline in solubility over time. []

Q13: Are there any alternative materials to N-Propyl methacrylate in its various applications?

A13: The choice of alternative materials depends on the specific application of N-Propyl methacrylate. For instance, in blends with poly(vinyl chloride), poly(n-butyl methacrylate) might be considered as an alternative to N-Propyl methacrylate, depending on the desired miscibility behavior. []

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